Home > Products > Screening Compounds P138629 > Pki peptide (6-24)
Pki peptide (6-24) - 136058-52-1

Pki peptide (6-24)

Catalog Number: EVT-454272
CAS Number: 136058-52-1
Molecular Formula: C90H141N31O29
Molecular Weight: 2121.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pki peptide (6-24) originates from the Protein Kinase Inhibitor family, which includes several isoforms such as PKI alpha and PKI gamma. These inhibitors are characterized by their ability to bind to the catalytic subunit of Protein Kinase A, effectively blocking its enzymatic activity. The specific sequence of Pki peptide (6-24) is derived from the inhibitory domain of these proteins, which allows for high-affinity binding to Protein Kinase A.

Synthesis Analysis

The synthesis of Pki peptide (6-24) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form a polypeptide chain. Key parameters in the synthesis include:

  • Amino Acid Sequence: The sequence for Pki peptide (6-24) is crucial for its inhibitory function.
  • Coupling Reagents: Commonly used reagents include HATU or DIC, which facilitate the formation of peptide bonds between amino acids.
  • Cleavage Conditions: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or similar agents.
  • Purification: High-performance liquid chromatography is typically employed to purify the synthesized peptide.

The modifications made to enhance stability and activity often involve substituting specific amino acids or adding protective groups to ensure that the peptide retains its biological activity post-synthesis .

Molecular Structure Analysis

The molecular structure of Pki peptide (6-24) consists of a linear sequence of amino acids that adopts a specific conformation essential for its function as an inhibitor. Notably:

  • Length: The peptide is 19 amino acids long.
  • Structural Features: It contains regions that may exhibit random coil conformations rather than defined alpha-helices or beta-sheets, which is typical for many peptides in this class .
  • Binding Domain: The N-terminal region plays a critical role in mimicking the substrate of Protein Kinase A, allowing for effective competitive inhibition.

Spectroscopic techniques such as nuclear magnetic resonance and circular dichroism can be used to analyze the secondary structure and confirm the conformation adopted by the peptide in solution.

Chemical Reactions Analysis

Pki peptide (6-24) primarily participates in competitive inhibition reactions with Protein Kinase A. Key aspects include:

  • Inhibition Mechanism: The peptide binds to the catalytic subunit of Protein Kinase A, preventing substrate phosphorylation. This interaction can be quantified using various biochemical assays.
  • Selectivity: While primarily inhibiting Protein Kinase A, studies indicate that at higher concentrations, Pki peptides can also affect other kinases such as certain isoforms of Protein Kinase C .

The kinetics of these reactions can be analyzed using Michaelis-Menten kinetics to determine parameters like KiK_i, which reflects the binding affinity of the inhibitor.

Mechanism of Action

The mechanism by which Pki peptide (6-24) exerts its inhibitory effects involves several key steps:

  1. Binding: The peptide binds to the active site of Protein Kinase A's catalytic subunit.
  2. Conformational Change: This binding induces a conformational change that renders the enzyme inactive.
  3. Competitive Inhibition: The presence of Pki peptide (6-24) competes with natural substrates for binding to Protein Kinase A, effectively reducing its activity .

Research indicates that this inhibition can be reversed under certain conditions, highlighting potential regulatory mechanisms within cellular contexts.

Physical and Chemical Properties Analysis

Pki peptide (6-24) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,200 Da.
  • Solubility: Typically soluble in water and common organic solvents used in biochemical assays.
  • Stability: The stability can be affected by temperature and pH; thus, it is often stored at low temperatures and in buffered solutions .

Characterization techniques such as mass spectrometry and analytical HPLC are essential for confirming purity and structural integrity.

Applications

Pki peptide (6-24) finds applications across various scientific fields:

  1. Biochemical Research: Used extensively in studies involving signal transduction pathways where Protein Kinase A plays a pivotal role.
  2. Pharmacological Studies: Serves as a model compound for developing new drugs targeting kinase pathways implicated in diseases such as cancer and diabetes.
  3. Cellular Studies: Utilized in cell culture experiments to understand the effects of Protein Kinase A inhibition on cellular morphology and function .
Introduction to PKi Peptide (6–24)

Historical Context and Discovery of PKI as a PKA Inhibitor

The Protein Kinase Inhibitor (PKI) peptide was first identified in 1968–1971 as a thermostable contaminant in preparations of the Protein Kinase A (PKA) catalytic subunit (C-subunit). Discovered by Walsh, Fischer, Krebs, and colleagues, PKI survived incubation at 95°C and trichloroacetic acid precipitation, distinguishing it from other cellular proteins [1] [2]. Early studies isolated PKI from skeletal muscle and brain tissues, revealing its potent inhibition of PKA-mediated phosphorylase kinase activation [2] [6]. By 1985, collaborative efforts led by Scott, Fischer, and Krebs sequenced full-length PKI (75 amino acids) and localized its inhibitory core to residues 5–24, termed IP20 or PKI(5–24) [1] [6]. This fragment retained sub-nanomolar affinity for the PKA C-subunit, establishing PKI(6–24) as a minimal functional unit for mechanistic studies. Edmond Fischer’s biochemical characterization of PKI laid the foundation for understanding pseudosubstrate inhibition in kinase biology [1] [3].

YearDiscoveryReference
1968PKI identified as heat-stable contaminant in PKA C-subunit prepsWalsh et al.
1971Purification of PKI from skeletal muscle and brainWalsh, Fischer, Krebs
1985Full-length PKI sequencing; inhibitory core localized to residues 5–24 (IP20)Scott, Fischer, Krebs
1987Synthetic PKI(5–24) characterized as pseudosubstrate inhibitorGlass et al.

Structural and Functional Classification of PKI Peptides

PKI(6–24) is a bifunctional peptide within intrinsically disordered full-length PKI isoforms (PKIα, PKIβ, PKIγ). It encompasses two critical motifs:

  • Pseudo-substrate Site (PSS; residues 15–22): Contains the sequence Arg-Arg-Asn-Ala-Ile, mimicking PKA substrates but with Ala replacing the phosphorylatable Ser/Thr. This motif binds the catalytic cleft with a K~d~ of ~100 nM, synergistically enhanced to 1 nM by MgATP [1] [10].
  • High-Affinity Region (HAR; residues 6–14): Features an amphipathic helix (TTYADFIA-SGRT) that docks into a hydrophobic pocket on the PKA C-lobe, augmenting affinity 100-fold [1] [5].

Biophysically, PKI(6–24) transitions from disorder to structure upon binding. Nuclear magnetic resonance (NMR) studies reveal that free PKI samples transient helices in the HAR and nuclear export signal (NES) regions. Upon associating with PKA, the PSS rigidifies into an extended conformation, while the HAR forms a stable helix, as shown by chemical shift perturbations and heteronuclear NOE data [5] [10]. This folding-upon-binding mechanism enables PKI(6–24) to achieve high specificity for PKA over other kinases.

Table 2: Functional Domains in PKI and Their Roles

DomainResiduesStructureFunction
HAR6–14Induced amphipathic helixDocks to C-lobe hydrophobic pocket; enhances affinity 100-fold
PSS (pseudosubstrate)15–22Extended conformationBinds catalytic cleft; Ala prevents phosphorylation; K~d~ = 1 nM (with MgATP)
NES37–46Transient helixRecruits CRM1/RanGTP for nuclear export (absent in PKI(6–24))

Role of PKi (6–24) in cAMP/PKA Signaling Pathway Regulation

PKI(6–24) serves as a master regulator of PKA activity via three canonical mechanisms:

  • Active Site Occlusion: The PSS motif occupies the substrate-binding cleft, competitively blocking phosphotransfer to cellular substrates (e.g., Kemptide) [2] [10].
  • Synergistic MgATP Binding: PKI(6–24) enhances PKA’s affinity for MgATP by 400-fold (K~d~ reduced from 25 μM to 60 nM), locking the kinase into a catalytically inert ternary complex [1] [6].
  • C-Subunit Sequestration: Unlike regulatory (R) subunits, PKI binds free C-subunits post-cAMP activation, providing "off-switching" independent of phosphodiesterases [2] [6].

Beyond canonical inhibition, recent kinase profiling reveals non-canonical roles. At high concentrations (>1 μM), PKI(6–24) unexpectedly facilitates activity of Protein Kinase C (PKC) isoforms (α, βII, ε), Rho-associated kinase (ROCK1), and p70S6K by unknown mechanisms [4] [7]. This suggests context-dependent signaling crosstalk, though physiological relevance requires further study.

Table 3: Kinase Modulation Profiles by PKI(6–24)

KinaseEffect of PKI(6–24)Concentration RangeProposed Mechanism
PKA Cα, CβInhibition (IC~50~ = 0.2–1 nM)0.1–10 nMPseudosubstrate binding
PKCα, βII, εFacilitation (~40% activity ↑)>1 μMAllosteric modulation?
ROCK1Facilitation (~30% activity ↑)>1 μMUnknown
CamK1Inhibition (IC~50~ = 10 μM)>10 μMNon-specific interaction?

In the nucleus, full-length PKI terminates cAMP-driven transcription by exporting C-subunits via its NES motif. Though truncated in PKI(6–24), this peptide’s high-affinity binding precludes R-subunit reassociation, sustaining signal termination [3] [5]. Its role in confining PKA activity spatially and temporally underscores its importance in neuronal plasticity, metabolism, and cancer—where PKI isoforms are dysregulated [1] [8].

Properties

CAS Number

136058-52-1

Product Name

Pki peptide (6-24)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]butanedioic acid

Molecular Formula

C90H141N31O29

Molecular Weight

2121.3 g/mol

InChI

InChI=1S/C90H141N31O29/c1-10-41(3)68(120-82(144)56(30-48-18-13-12-14-19-48)113-81(143)59(34-65(129)130)112-71(133)43(5)106-78(140)55(115-83(145)67(92)46(8)123)31-49-23-25-51(125)26-24-49)85(147)108-44(6)72(134)118-61(39-122)74(136)103-37-63(127)110-53(21-16-28-101-89(95)96)77(139)121-70(47(9)124)84(146)104-38-64(128)109-52(20-15-27-100-88(93)94)75(137)111-54(22-17-29-102-90(97)98)76(138)114-58(33-62(91)126)79(141)107-45(7)73(135)119-69(42(4)11-2)86(148)116-57(32-50-36-99-40-105-50)80(142)117-60(87(149)150)35-66(131)132/h12-14,18-19,23-26,36,40-47,50,52-61,67-70,122-125H,10-11,15-17,20-22,27-35,37-39,92H2,1-9H3,(H2,91,126)(H,103,136)(H,104,146)(H,106,140)(H,107,141)(H,108,147)(H,109,128)(H,110,127)(H,111,137)(H,112,133)(H,113,143)(H,114,138)(H,115,145)(H,116,148)(H,117,142)(H,118,134)(H,119,135)(H,120,144)(H,121,139)(H,129,130)(H,131,132)(H,149,150)(H4,93,94,100)(H4,95,96,101)(H4,97,98,102)/t41-,42-,43-,44-,45-,46+,47+,50?,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-,70-/m0/s1

InChI Key

NBNUEAFSTNVCPT-GRHHDRIGSA-N

SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N

Synonyms

PKi peptide (6-24)
protein kinase inhibitor peptide (6-24)

Canonical SMILES

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.